molecular formula C13H18N2O B14143880 N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine CAS No. 88973-08-4

N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine

Cat. No.: B14143880
CAS No.: 88973-08-4
M. Wt: 218.29 g/mol
InChI Key: VCJBNHRDUUIDHM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-phenyl-1,2,4-thiadiazol-5-amine
  • 3-Amino-4,5-dihydro-1-phenylpyrazole
  • 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine

Uniqueness

N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

88973-08-4

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N,N-diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine

InChI

InChI=1S/C13H18N2O/c1-3-15(4-2)13-10-12(14-16-13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

VCJBNHRDUUIDHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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